molecular formula C6H8N2S B1591158 2-Amino-5-(methylthio)pyridine CAS No. 77618-99-6

2-Amino-5-(methylthio)pyridine

Cat. No.: B1591158
CAS No.: 77618-99-6
M. Wt: 140.21 g/mol
InChI Key: UCPYHIQIDQTSRU-UHFFFAOYSA-N
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Description

2-Amino-5-(methylthio)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group at the second position and a methylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methylthio)pyridine typically involves the reaction of 2-chloro-5-(methylthio)pyridine with ammonia or an amine source under suitable conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the chloro compound is treated with ammonia in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(methylthio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Substitution: N-substituted derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Amino-5-(methylthio)pyridine has several applications in scientific research:

Comparison with Similar Compounds

    2-Amino-5-methylpyridine: Lacks the methylthio group, which may result in different reactivity and biological activity.

    2-Amino-4-(methylthio)pyridine: The position of the methylthio group is different, potentially leading to variations in chemical behavior and applications.

    2-Amino-3-(methylthio)pyridine: Another positional isomer with distinct properties.

Uniqueness: 2-Amino-5-(methylthio)pyridine is unique due to the specific positioning of the amino and methylthio groups, which confer distinct electronic and steric properties. These characteristics make it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

5-methylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYHIQIDQTSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569690
Record name 5-(Methylsulfanyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77618-99-6
Record name 5-(Methylsulfanyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)pyridin-2-amine
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Synthesis routes and methods I

Procedure details

This nitropyridine (300 mg, 1.8 mmol) was dissolved in a mixed solvent of acetic acid (7 ml) and conc. hydrochloric acid (0.5 ml), and zinc (692 g, 10.6 mmol) was added thereto in small portions while being cooled with ice for 5 minutes. After the mixture was stirred for 30 minutes at the room temperature, the reaction mixture was filtered, and the filtrate was neutralized with an aqueous solution of sodium hydrogencarbonate, and extracted with methylene chloride. The organic layer was washed with water and then with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. Thereafter, the solvent was distilled off, and the resulting crude product was purified through silica gel chromatography (eluent-hexane:ethyl acetate=1:1→chloroform:methanol=20:1) to obtain 158 mg (yield 64%) of 2-amino-5-methylthiopyridine as a pale-yellow powdery crystal.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
692 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

5-(methylthio)-2-nitropyridine (270 g), iron powder (600 g), acetic acid (500 mL) and water (2 L) were heated to reflux for 4 hours. Then saturated sodium bicarbonate solution (6 L) was added into the reaction mixture. The reaction mixture was filtered, and the filtrate was extracted with ethyl acetate. The organic phase was washed with saturated NaCl solution, and dried with anhydrous sodium sulfate. After filtration, the residual solution was removed under reduced pressure to obtain the target compound (185 g). 1H-NMR (300 MHz, CDCl3): δ 2.39 (3H, s), 4.49 (2H, brs), 6.47 (1H, d), 7.50 (1H, dd), 8.11 (1H, d). LC-MS m/z: 141 [M++1].
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
catalyst
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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